Home > Products > Screening Compounds P100014 > N-Desmethyl sorafenib
N-Desmethyl sorafenib - 284461-74-1

N-Desmethyl sorafenib

Catalog Number: EVT-342857
CAS Number: 284461-74-1
Molecular Formula: C20H14ClF3N4O3
Molecular Weight: 450.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sorafenib is a multi-targeted kinase inhibitor primarily used in the treatment of renal and hepatic carcinomas. Its efficacy in combating cancer has led to its evaluation in breast cancer therapies, often in combination with other agents. The metabolism of sorafenib by cytochrome P450 (CYP) 3A4 results in several metabolites, one of which is N'-desmethylsorafenib. This metabolite has garnered attention due to its potential anti-tumor properties and lower likelihood of causing pharmacokinetic drug interactions1.

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers, including advanced hepatocellular carcinoma (HCC) []. It exerts its anti-tumor effects by inhibiting multiple tyrosine kinases involved in tumor cell proliferation and angiogenesis [].

N-Desmethyl imatinib

Compound Description: N-Desmethyl imatinib is the major metabolite of imatinib, a tyrosine kinase inhibitor used for treating chronic myeloid leukemia and gastrointestinal stromal tumors [, , ]. While generally less potent than imatinib, N-Desmethyl imatinib retains some inhibitory activity against tyrosine kinases and contributes to the overall therapeutic effect [, , ].

Imatinib

Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia and gastrointestinal stromal tumors [, , ]. It functions by selectively inhibiting the activity of specific tyrosine kinases involved in the growth and proliferation of cancer cells [, , ].

O-Desmethyl tramadol (M1)

Compound Description: O-Desmethyl tramadol (M1) is a major metabolite of tramadol, a centrally acting analgesic used to treat moderate to severe pain []. O-Desmethyl tramadol exhibits greater opioid activity compared to tramadol and is considered the primary contributor to its analgesic effects [].

N-Desmethyl tramadol (M2)

Compound Description: N-Desmethyl tramadol (M2) is another significant metabolite of tramadol []. While N-Desmethyl tramadol possesses weaker opioid activity than O-Desmethyl tramadol, it contributes to the overall analgesic effect [].

N-Desmethyl olanzapine (DMO)

Compound Description: N-Desmethyl olanzapine (DMO) is a major active metabolite of olanzapine, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder [, , ]. DMO is pharmacologically active and contributes to the overall therapeutic effect of olanzapine [, , ].

Applications in Various Fields

Breast Cancer Treatment

In the context of breast cancer, N'-desmethylsorafenib has been evaluated for its anti-tumor actions. Studies have demonstrated that this metabolite, along with sorafenib and other metabolites, decreases ATP formation in various breast cancer cell lines, indicating a potential role in inhibiting cancer cell growth. The combination of N'-desmethylsorafenib with chemotherapeutic agents like doxorubicin has shown to have a greater effect on ATP depletion, which may translate to improved therapeutic outcomes1.

Hepatocellular Carcinoma Immunotherapy

While not directly related to N'-desmethylsorafenib, sorafenib itself has been found to induce pyroptosis in macrophages, which is a form of programmed cell death. This action triggers a natural killer (NK) cell-mediated cytotoxic response against hepatocellular carcinoma (HCC). Sorafenib's ability to downregulate major histocompatibility complex class I expression on tumor cells and its immunomodulatory effects involving macrophage pyroptosis suggest that it could be a promising partner for immunotherapy combinations in the treatment of HCC. These findings open up the possibility of exploring similar immunomodulatory effects for N'-desmethylsorafenib and its potential applications in cancer immunotherapy2.

Source and Classification

N-Desmethyl sorafenib is classified as an analytical standard for high-performance liquid chromatography (HPLC) assays of sorafenib. It is also recognized as an impurity in the synthesis of sorafenib, with the chemical formula C20H14ClF3N4O4C_{20}H_{14}ClF_{3}N_{4}O_{4} and a molecular weight of approximately 466.8 g/mol . This compound is crucial for understanding the pharmacokinetics and dynamics of sorafenib, as it can influence the drug's efficacy and safety profile.

Synthesis Analysis

The synthesis of N-desmethyl sorafenib typically involves the demethylation of sorafenib. Various synthetic routes have been explored, including:

  1. Chemical Demethylation: This process often utilizes reagents such as lithium aluminum hydride or boron tribromide to remove the methyl group from the nitrogen atom in sorafenib.
  2. Biotransformation: In vivo studies have shown that cytochrome P450 enzymes, particularly CYP3A4, play a significant role in metabolizing sorafenib into N-desmethyl sorafenib .

The synthesis parameters may vary based on the method employed, including temperature, reaction time, and solvent choice, which are critical for optimizing yield and purity.

Molecular Structure Analysis

N-Desmethyl sorafenib retains much of the structural integrity of its parent compound, sorafenib. The molecular structure features:

  • Core Structure: The compound contains a phenyl ring substituted with a trifluoromethyl group and a urea linkage.
  • Functional Groups: The absence of the methyl group on the nitrogen atom distinguishes it from sorafenib, impacting its binding affinity to target kinases.

The structural formula can be represented as follows:

C20H14ClF3N4O4\text{C}_{20}\text{H}_{14}\text{Cl}\text{F}_{3}\text{N}_{4}\text{O}_{4}

This structural modification is crucial for understanding its biological activity and interaction with cellular targets.

Chemical Reactions Analysis

N-Desmethyl sorafenib undergoes several important chemical reactions:

  1. Kinase Inhibition: Similar to sorafenib, N-desmethyl sorafenib exhibits inhibitory activity against various kinases involved in tumor growth and angiogenesis .
  2. Metabolic Pathways: It can further undergo oxidation or conjugation reactions in the liver, leading to additional metabolites that may contribute to its pharmacological effects.

These reactions are essential for elucidating the compound's role in cancer therapy and its potential side effects.

Mechanism of Action

N-Desmethyl sorafenib acts primarily by inhibiting multiple receptor tyrosine kinases involved in tumor progression and angiogenesis. Its mechanism includes:

  • Inhibition of Vascular Endothelial Growth Factor Receptor 2: This action reduces tumor vascularization.
  • Inhibition of Raf Kinases: By targeting Raf kinases, it disrupts downstream signaling pathways critical for cell proliferation and survival.

Studies indicate that N-desmethyl sorafenib retains some efficacy in inhibiting these pathways, albeit potentially at different potency levels compared to its parent compound .

Physical and Chemical Properties Analysis

The physical properties of N-desmethyl sorafenib include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: It shows varying solubility profiles depending on the solvent used; it is generally soluble in organic solvents like dimethyl sulfoxide but less so in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include reactivity towards electrophiles due to the presence of functional groups capable of participating in nucleophilic substitution reactions.

Applications

N-Desmethyl sorafenib has several scientific applications:

  1. Analytical Chemistry: Used as a standard in HPLC assays to quantify levels of sorafenib in biological samples.
  2. Pharmacology Research: Investigated for its role as a metabolite that may influence drug efficacy and resistance mechanisms in cancer therapy.
  3. Biochemical Studies: Explored for its potential interactions with various biological targets beyond those affected by sorafenib itself.

Research continues to explore how N-desmethyl sorafenib contributes to the pharmacological landscape surrounding cancer treatment, particularly regarding drug metabolism and therapeutic outcomes .

Chemical Characterization of N-Desmethyl Sorafenib

Structural Identification and Molecular Properties

N-Desmethyl sorafenib (CAS# 284461-74-1) is a major pharmacologically active metabolite of the multikinase inhibitor sorafenib. Its systematic IUPAC name is 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide, reflecting its complex heterocyclic architecture [3] [10]. The molecular formula is C₂₀H₁₄ClF₃N₄O₃, with a molecular weight of 450.80 g/mol [3] [5]. Key structural features include:

  • A picolinamide moiety linked via an ether bridge to a phenoxy group
  • A urea-based linker connecting to the 4-chloro-3-(trifluoromethyl)phenyl ring
  • Absence of the N-methyl group present in the parent sorafenib molecule, which critically alters physicochemical behavior [10].

Table 1: Molecular Properties of N-Desmethyl Sorafenib

PropertyValueMethod/Reference
Molecular FormulaC₂₀H₁₄ClF₃N₄O₃ [3] [10]
Molecular Weight450.80 g/mol [3]
Melting Point265.70°C [3]
Calculated Density1.5 ± 0.1 g/cm³ [3]
Solubility in Water (25°C)0.1102 mg/L [3]
SMILESNC(C₁=CC(OC₂=CC=C(NC(NC₃=CC(C(F)(F)F)=C(Cl)C=C₃)=O)C=C₂)=CC=N₁)=O [10]

Experimental characterization techniques include high-resolution mass spectrometry for mass validation, nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>98%) in reference standards [5] [6]. The compound’s low aqueous solubility necessitates specialized formulations for bioavailability studies. Its crystalline solid state and thermal stability (decomposition point >260°C) make it suitable as an analytical reference material [3].

Comparative Analysis with Parent Compound Sorafenib

Structurally, N-desmethyl sorafenib differs from sorafenib solely by the absence of a methyl group (–CH₃) on the pyridinecarboxamide nitrogen. This demethylation significantly alters physicochemical and biochemical properties:

Table 2: Comparative Analysis of Sorafenib and N-Desmethyl Sorafenib

PropertySorafenibN-Desmethyl SorafenibBiological Impact
Molecular FormulaC₂₁H₁₆ClF₃N₄O₃C₂₀H₁₄ClF₃N₄O₃Altered metabolic stability
Molecular Weight464.83 g/mol450.80 g/molSlight reduction in mass
LogP (Calculated)~3.8~3.2Reduced lipophilicity
Metabolic PathwayCYP3A4 oxidation, UGT1A9 glucuronidationProduct of CYP3A4-mediated demethylationActive metabolite formation
Plasma Protein Binding>99%Slightly reduced (estimated ~95%)Potential for altered distribution

Metabolic Relationship: The conversion of sorafenib to N-desmethyl sorafenib is primarily mediated by hepatic CYP3A4 enzymes through oxidative N-demethylation [6]. This metabolite retains comparable in vitro kinase inhibitory activity against targets like VEGFR, PDGFR, and Raf kinases, contributing significantly to sorafenib’s overall therapeutic profile [6].

Analytical Differentiation: In UPLC-MS/MS systems, N-desmethyl sorafenib elutes earlier than sorafenib due to its reduced hydrophobicity. It displays a characteristic mass transition of m/z 451 → 270 under positive electrospray ionization, enabling specific quantification in biological matrices [6]. The metabolite’s plasma concentration profiles in rats show a t₁/₂ of 6–8 hours, aligning with sorafenib’s pharmacokinetics but with 20–30% lower exposure [6].

Isotopic Labeling and Stable Isotope Applications

Deuterated analogs of N-desmethyl sorafenib serve as indispensable internal standards for mass spectrometry-based quantification, compensating for matrix effects and extraction variability during bioanalysis:

N-Desmethyl Sorafenib-d₄

The tetra-deuterated form (N-Desmethyl Sorafenib-d₄; CAS# 2206361-06-8) incorporates four deuterium atoms at the phenyl ring positions, yielding the molecular formula C₂₀H₁₀D₄ClF₃N₄O₃ and a molecular weight of 454.83 g/mol [7] [8]. Its primary applications include:

  • Quantitative Bioanalysis: Serves as an internal standard in UPLC-MS/MS assays for sorafenib and metabolites, ensuring precision (<6% CV) and accuracy (±15%) in therapeutic drug monitoring [6] [8].
  • Metabolic Pathway Tracing: Enables tracking of sorafenib’s biotransposition pathways without isotopic interference, as deuterium labels are positioned in metabolically inert sites [6].

Table 3: Isotopic Variants of N-Desmethyl Sorafenib

VariantMolecular FormulaMolecular WeightKey Applications
N-Desmethyl SorafenibC₂₀H₁₄ClF₃N₄O₃450.80 g/molPharmacokinetic studies
N-Desmethyl Sorafenib-d₄C₂₀H₁₀D₄ClF₃N₄O₃454.83 g/molMass spectrometry internal standard

Synthetic Considerations: Deuterated analogs are synthesized via Pd-catalyzed deuterium exchange or custom synthesis using deuterated precursors. The isotopic purity exceeds 99% to avoid analytical interference [8]. The deuterium kinetic isotope effect (KIE) stabilizes the molecule against enzymatic degradation, though this effect is minimized due to non-labile deuterium placement [9].

Research Utility: In preclinical PET imaging studies, carbon-11-labeled sorafenib analogs helped validate tumor targeting mechanisms. While [¹¹C]sorafenib itself was evaluated, the principle extends to metabolite tracers; [methyl-¹¹C]-sorafenib showed 90% plasma stability at 45 minutes post-injection in rats [2]. Deuterated sorafenib derivatives (e.g., donafenib) demonstrate enhanced metabolic stability in vivo, supporting the strategic value of isotopic modification in oncology drug development [9].

Properties

CAS Number

284461-74-1

Product Name

N-Desmethyl sorafenib

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide

Molecular Formula

C20H14ClF3N4O3

Molecular Weight

450.8 g/mol

InChI

InChI=1S/C20H14ClF3N4O3/c21-16-6-3-12(9-15(16)20(22,23)24)28-19(30)27-11-1-4-13(5-2-11)31-14-7-8-26-17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,27,28,30)

InChI Key

UAEWBZYTKIMYRQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N

Synonyms

4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide; BAY 43-9007; N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-[4-(2-carbamoyl-4-pyridyloxy)phenyl]urea

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.